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2,3,3,5-Tetrachloro-1,4-oxathiane

Cat. No.: B094714
CAS No.: 18327-91-8
M. Wt: 241.9 g/mol
InChI Key: LOUGPDUWHWSDHQ-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Heterocycles

Halogenated heterocyclic compounds are organic molecules that feature a ring structure containing at least one atom other than carbon and are substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine). The presence of halogens significantly influences the electronic properties, reactivity, and lipophilicity of the parent heterocycle. This has made them invaluable building blocks in organic synthesis, serving as precursors to more complex molecules through various coupling and substitution reactions.

In medicinal chemistry, the incorporation of halogens can enhance the biological activity of a compound, improve its metabolic stability, and facilitate its transport across biological membranes. Consequently, a vast number of pharmaceuticals and agrochemicals contain halogenated heterocyclic motifs. The study of their synthesis and reactivity is a vibrant and ongoing area of chemical research.

Overview of 1,4-Oxathiane (B103149) Chemistry

The parent compound, 1,4-oxathiane, is a colorless liquid that can be synthesized through various methods, including the reaction of 2-mercaptoethanol (B42355) with 1,2-dichloroethane. Its chemistry is characterized by the reactivity of the sulfur atom, which can be oxidized to a sulfoxide (B87167) or a sulfone, and the carbon atoms of the ring, which can undergo substitution reactions.

The chlorination of 1,4-oxathiane has been shown to proceed stepwise. wikipedia.org The reaction with chlorine at temperatures below 0°C can yield 3-chloro-1,4-oxathiane. wikipedia.org Further chlorination at temperatures above 0°C leads to the formation of 2,3-dichloro-1,4-oxathiane, and continued reaction can produce the more highly chlorinated derivative, 2,3,5,6-tetrachloro-1,4-oxathiane. wikipedia.org This stepwise chlorination highlights the potential for the synthesis of various chlorinated 1,4-oxathiane isomers.

Table 1: Chlorination Products of 1,4-Oxathiane

Product NameNumber of Chlorine Atoms
3-Chloro-1,4-oxathiane1
2,3-Dichloro-1,4-oxathiane2
2,3,5,6-Tetrachloro-1,4-oxathiane4

This table is based on the general chlorination pathway of 1,4-oxathiane and does not represent a comprehensive list of all possible isomers.

Research Landscape of 2,3,3,5-Tetrachloro-1,4-oxathiane and Related Structures

While the synthesis of polychlorinated 1,4-oxathianes is documented, specific and in-depth research focusing solely on the isomer This compound appears to be limited in the publicly available scientific literature. Much of the existing research on tetrachlorinated oxathianes centers on the more symmetrically substituted 2,3,5,6-tetrachloro-1,4-oxathiane.

The research landscape for related halogenated heterocycles is, however, quite extensive. Studies on other chlorinated and fluorinated heterocycles have explored their conformational analysis, reactivity in nucleophilic substitution reactions, and potential as building blocks in organic synthesis. For instance, the conformational preferences of various halogenated cyclohexanes and other six-membered rings have been investigated using techniques like NMR spectroscopy and computational modeling. These studies provide valuable insights into the steric and electronic effects of halogen substituents on ring conformation.

The lack of specific research on this compound suggests that it may be a more challenging isomer to synthesize selectively or that its properties have not yet been identified as particularly advantageous for specific applications compared to other, more accessible isomers. It is plausible that this specific isomer is formed as a minor product during the exhaustive chlorination of 1,4-oxathiane, making its isolation and characterization difficult.

Future research could focus on the development of regioselective synthetic methods to access this compound in a controlled manner. Such a development would open the door to a thorough investigation of its physical and chemical properties, including its conformational dynamics and reactivity. A comparative study with its isomers, such as 2,3,5,6-tetrachloro-1,4-oxathiane, would be particularly insightful in understanding the influence of the specific chlorine substitution pattern on the molecule's behavior.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4Cl4OS B094714 2,3,3,5-Tetrachloro-1,4-oxathiane CAS No. 18327-91-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18327-91-8

Molecular Formula

C4H4Cl4OS

Molecular Weight

241.9 g/mol

IUPAC Name

2,3,3,5-tetrachloro-1,4-oxathiane

InChI

InChI=1S/C4H4Cl4OS/c5-2-1-9-3(6)4(7,8)10-2/h2-3H,1H2

InChI Key

LOUGPDUWHWSDHQ-UHFFFAOYSA-N

SMILES

C1C(SC(C(O1)Cl)(Cl)Cl)Cl

Canonical SMILES

C1C(SC(C(O1)Cl)(Cl)Cl)Cl

Synonyms

2,3,3,5-Tetrachloro-1,4-oxathiane

Origin of Product

United States

Synthetic Methodologies for 2,3,3,5 Tetrachloro 1,4 Oxathiane

Direct Halogenation Approaches to 1,4-Oxathianes

Direct halogenation of the 1,4-oxathiane (B103149) scaffold is a primary method for introducing chlorine atoms onto the heterocyclic ring. This approach leverages the reactivity of the carbon atoms adjacent to the sulfur and oxygen heteroatoms. The reaction conditions can be tuned to control the degree and position of chlorination, although achieving high selectivity for a specific isomer like 2,3,3,5-Tetrachloro-1,4-oxathiane can be challenging.

The direct chlorination of 1,4-oxathiane is a stepwise process that can yield a variety of chlorinated products depending on the reaction conditions. The reaction with elemental chlorine can lead to the formation of progressively more chlorinated derivatives. For instance, at temperatures below 0 °C, the reaction can be controlled to yield 3-chloro-1,4-oxathiane. As the temperature is increased above 0 °C, further chlorination occurs, leading to the formation of 2,3-dichloro-1,4-oxathiane. wikipedia.org Persistent chlorination can ultimately result in the formation of 2,3,5,6-tetrachloro-1,4-oxathiane. wikipedia.org

The reaction proceeds through a free-radical mechanism, particularly for the substitution of hydrogen atoms on the carbon framework. mt.com The stability of the resulting chlorinated oxathianes and the reaction conditions, such as temperature and the presence of radical initiators, play a crucial role in the product distribution.

Products of Direct Chlorination of 1,4-Oxathiane
ProductReaction Conditions
3-Chloro-1,4-oxathianeElemental chlorine, below 0 °C
2,3-Dichloro-1,4-oxathianeElemental chlorine, above 0 °C
2,3,5,6-Tetrachloro-1,4-oxathianeFurther chlorination

Achieving specific substitution patterns, such as that in this compound, necessitates the use of regio- and stereoselective chlorination methods. Such strategies often involve the use of specialized chlorinating agents or catalysts that can direct the addition of chlorine atoms to specific positions on the 1,4-oxathiane ring. tcichemicals.comnih.gov While the direct synthesis of this compound is not extensively detailed in readily available literature, the principles of selective halogenation can be applied.

For instance, the use of directing groups on the oxathiane ring could potentially influence the position of chlorination. Furthermore, the choice of chlorinating agent is critical; reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) can offer different reactivity and selectivity profiles compared to elemental chlorine. tcichemicals.com The development of catalytic systems, potentially involving transition metals, could also provide a pathway to control the regioselectivity of the chlorination reaction, allowing for the targeted synthesis of specific isomers. nih.gov

Ring Synthesis Routes to Substituted 1,4-Oxathianes

An alternative to the direct chlorination of a pre-formed ring is the construction of the 1,4-oxathiane ring from acyclic precursors that already contain the desired substituents or functional groups that can be readily converted to chlorides. This approach offers greater control over the final substitution pattern.

The formation of the 1,4-oxathiane ring can be achieved through the intramolecular cyclization of a hydroxy thiol or a derivative thereof. A notable example is the cyclodehydration of bis(hydroxy ethyl) sulfide (B99878), which upon heating with potassium hydrogen sulfate, yields 1,4-oxathiane. wikipedia.org A similar principle was applied in the synthesis of 3-methyl-1,4-oxathiane from 1-(2-hydroxyethylthio)propan-2-ol via cyclodehydration with ortho-phosphoric acid, albeit in a low yield of 17%. londonmet.ac.uk These reactions demonstrate the feasibility of forming the oxathiane ring through the removal of a water molecule to create the ether linkage.

Examples of Cyclodehydration for 1,4-Oxathiane Synthesis
PrecursorReagent/ConditionProductYield
bis(hydroxy ethyl) sulfideHeat, Potassium hydrogen sulfate1,4-OxathianeNot specified
1-(2-hydroxyethylthio)propan-2-olortho-phosphoric acid3-Methyl-1,4-oxathiane17%

A classic method for the synthesis of the 1,4-oxathiane ring involves the reaction of a dihalodialkyl ether with a sulfide source. The original synthesis of 1,4-oxathiane in 1912 utilized the reaction of iodoethyl ether with potassium sulfide in an alcohol solvent. wikipedia.org A similar approach using 2-chloroethyl ether has also been employed. wikipedia.org This method relies on the nucleophilic attack of the sulfide on the electrophilic carbon atoms bearing the halogen atoms, leading to the formation of the six-membered ring. This strategy could theoretically be adapted to produce this compound by starting with a suitably chlorinated dihalodialkyl ether and a sulfide source.

Ring Expansion Reactions from 1,3-Oxathiolanes

Rhodium-Catalyzed Ring Expansion Mechanisms

Rhodium-catalyzed reactions are powerful tools in organic synthesis for the construction of complex cyclic systems. One relevant application is the catalytic ring expansion, which can be utilized to form larger heterocyclic structures from smaller rings. While the direct synthesis of this compound via this method is not explicitly detailed in the literature, the general mechanism provides a conceptual basis.

Typically, rhodium carbenes, generated from diazo compounds, are key intermediates in these transformations. The catalytic cycle would likely involve the reaction of a rhodium carbene with a smaller sulfur-containing heterocycle, such as a substituted thiirane or thietane. The subsequent ring expansion would proceed through a series of intermediates to yield the 1,4-oxathiane ring system. The incorporation of chlorine atoms would necessitate the use of appropriately chlorinated precursors.

A proposed, though not experimentally verified, rhodium-catalyzed pathway could involve:

Catalyst Activation: Formation of a rhodium-carbene intermediate from a diazo precursor.

Ylide Formation: Reaction of the rhodium carbene with the sulfur atom of a chlorinated precursor to form a sulfonium (B1226848) ylide.

Rearrangement: A subsequent rearrangement, such as a londonmet.ac.ukacs.org- or acs.orgwikipedia.org-sigmatropic shift, leading to the ring-expanded 1,4-oxathiane skeleton.

While rhodium catalysis has been employed for the C-H chlorination of other heterocyclic systems, such as 7-azaindoles nih.gov, its application in the direct chlorination or synthesis of chlorinated 1,4-oxathianes remains an area for further investigation.

Copper-Catalyzed Ring Expansion Mechanisms

Copper-catalyzed reactions represent another significant avenue for the synthesis of heterocyclic compounds. Similar to rhodium, copper catalysts can be used to mediate ring expansion reactions. The literature describes copper-catalyzed methods for producing 1,4-oxathiin (B13834599) scaffolds, which are structurally related to 1,4-oxathianes. nih.gov

For instance, a copper-catalyzed [3+3] annulation has been reported for the synthesis of 5,6-dihydrogenated-1,4-oxathiin derivatives. nih.gov This type of reaction involves the combination of two three-atom fragments to form a six-membered ring. Adapting such a strategy for this compound would require chlorinated starting materials that could undergo a similar copper-mediated cyclization.

The development of copper-catalyzed multicomponent reactions has also led to the synthesis of polychlorinated organic molecules, such as β-polychlorinated alkynes. figshare.com This demonstrates the utility of copper catalysis in the formation of carbon-chlorine bonds in conjunction with the construction of molecular backbones. However, the direct application of these methods to the synthesis of the target tetrachlorinated 1,4-oxathiane is not yet established.

Advanced Functionalization for Tetrachloro Substitution

The introduction of multiple chlorine atoms onto the 1,4-oxathiane ring is a key challenge in the synthesis of this compound. This can be achieved through the functionalization of a pre-formed 1,4-oxathiane ring.

Strategies for Multiple Halogen Atom Incorporation

The direct halogenation of the 1,4-oxathiane ring is a viable strategy for the incorporation of multiple chlorine atoms. The reactivity of the C-H bonds at different positions on the ring will influence the substitution pattern. The presence of the sulfur and oxygen heteroatoms directs the regioselectivity of the halogenation reaction.

The reaction conditions, including the nature of the chlorinating agent, temperature, and solvent, play a crucial role in controlling the extent of chlorination and the isomeric distribution of the products. Stronger chlorinating agents and more forcing conditions are generally required to achieve higher degrees of chlorination.

Sequential Chlorination Pathways

The synthesis of a tetrachlorinated 1,4-oxathiane has been documented through the sequential chlorination of the parent 1,4-oxathiane molecule. wikipedia.org The reaction with elemental chlorine proceeds in a stepwise manner, allowing for the isolation of intermediates with increasing degrees of chlorination.

The chlorination process is temperature-dependent. Below 0 °C, the reaction of 1,4-oxathiane with elemental chlorine yields 3-chloro-1,4-oxathiane. wikipedia.org As the temperature is raised above 0 °C, further chlorination occurs to produce 2,3-dichloro-1,4-oxathiane. wikipedia.org Continued exposure to chlorine under appropriate conditions leads to the formation of 2,3,5,6-tetrachloro-1,4-oxathiane. wikipedia.org While this demonstrates the feasibility of producing a tetrachlorinated derivative, it is important to note that the reported isomer is 2,3,5,6-tetrachloro-1,4-oxathiane, not the 2,3,3,5-isomer. The formation of the 2,3,3,5-isomer would likely require a different synthetic strategy or specific directing groups on the 1,4-oxathiane precursor.

ReactantReagentConditionsProductCitation
1,4-OxathianeCl₂< 0 °C3-Chloro-1,4-oxathiane wikipedia.org
1,4-OxathianeCl₂> 0 °C2,3-Dichloro-1,4-oxathiane wikipedia.org
2,3-Dichloro-1,4-oxathianeCl₂Further Chlorination2,3,5,6-Tetrachloro-1,4-oxathiane wikipedia.org
Table 1. Sequential Chlorination of 1,4-Oxathiane.

Derivatization from Precursors for Enhanced Accessibility

An alternative to the direct chlorination of 1,4-oxathiane is the synthesis of the ring from already chlorinated precursors. This approach can offer better control over the regiochemistry of the final product.

The synthesis of the 1,4-oxathiane ring itself can be achieved from inexpensive starting materials such as ethylene glycol or ethylene oxide and hydrogen sulfide. wikipedia.org Another method involves the dehydration of bis(hydroxyethyl) sulfide. wikipedia.org To synthesize a chlorinated derivative, one could envision using chlorinated analogues of these precursors.

For example, the reaction of a chlorinated ethylene glycol derivative with a sulfur source could potentially lead to a chlorinated 1,4-oxathiane. The specific substitution pattern on the precursor would be crucial in determining the final arrangement of chlorine atoms on the heterocyclic ring. The synthesis of substituted 1,4-oxathianes has been explored through various cyclodehydration reactions, and these methods could potentially be adapted for chlorinated precursors. acs.org

Compound Name
This compound
1,4-Oxathiane
3-Chloro-1,4-oxathiane
2,3-Dichloro-1,4-oxathiane
2,3,5,6-Tetrachloro-1,4-oxathiane
Ethylene glycol
Ethylene oxide
Hydrogen sulfide
bis(hydroxyethyl) sulfide
7-azaindole
Table 2. Chemical Compounds Mentioned in the Article.

Reaction Mechanisms and Chemical Transformations Involving 2,3,3,5 Tetrachloro 1,4 Oxathiane

Reactivity of the Sulfur Heteroatom in 1,4-Oxathianes

The sulfur atom in the 1,4-oxathiane (B103149) ring is a key site of reactivity, susceptible to oxidation and potentially capable of forming ylide intermediates.

Oxidation Pathways to Sulfoxides and Sulfones

The sulfur atom in the 1,4-oxathiane ring can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. The oxidation state of the resulting product is dependent on the choice of oxidizing agent and the reaction conditions. acsgcipr.org Generally, the oxidation of sulfides to sulfoxides can be achieved with careful control of stoichiometry, while stronger oxidizing conditions or an excess of the oxidant will lead to the corresponding sulfone. acsgcipr.org

A variety of oxidizing agents have been employed for the conversion of sulfides to sulfoxides and sulfones, including hydrogen peroxide, peroxy acids like m-chloroperbenzoic acid (m-CPBA), and reagents such as Oxone®. acsgcipr.orgorientjchem.org For instance, the oxidation of sulfides with hydrogen peroxide can be catalyzed by various metal catalysts. Tantalum carbide as a catalyst tends to yield sulfoxides, whereas niobium carbide favors the formation of sulfones. organic-chemistry.org Biocatalytic methods using microorganisms like Aspergillus ochraceus and Penicillium funiculosum have also demonstrated the ability to oxidize sulfides directly to sulfones in high yields. orientjchem.org

The formation of the sulfone, specifically 1,4-oxathiane-4,4-dioxide, is a common transformation for the parent 1,4-oxathiane ring system. mdpi.comnih.gov It is anticipated that 2,3,3,5-Tetrachloro-1,4-oxathiane would undergo similar oxidation at the sulfur atom to yield this compound-4-oxide and subsequently this compound-4,4-dioxide. The electron-withdrawing nature of the chlorine atoms would likely influence the reactivity of the sulfur atom, potentially requiring harsher conditions for oxidation compared to the unsubstituted 1,4-oxathiane.

Table 1: General Oxidation Reactions of Sulfides

Substrate Oxidizing Agent/Catalyst Product Reference
Various Sulfides H₂O₂ / Tantalum Carbide Sulfoxides organic-chemistry.org
Various Sulfides H₂O₂ / Niobium Carbide Sulfones organic-chemistry.org
Benzyl Phenyl Sulfide (B99878) Aspergillus ochraceus Benzyl Phenyl Sulfone orientjchem.org
p-Anisyl Methyl Sulfide Penicillium funiculosum p-Anisyl Methyl Sulfone orientjchem.org
Generic Sulfide m-CPBA (1 equiv.) Sulfoxide acsgcipr.org
Generic Sulfide m-CPBA (>2 equiv.) or Oxone® Sulfone acsgcipr.orgorientjchem.org

Investigation of Sulfur Ylide Intermediates

Sulfur ylides are zwitterionic species characterized by a carbanion adjacent to a positively charged sulfur atom. baranlab.org They are typically formed by the deprotonation of a sulfonium (B1226848) salt at the α-carbon. The stability of sulfur ylides is influenced by the substituents on both the sulfur and the carbon atoms. baranlab.org

For this compound, the formation of a sulfur ylide would first require the generation of a sulfonium salt, for example, through alkylation of the sulfur atom with an alkyl halide. Subsequent treatment with a strong base could then, in principle, lead to the formation of a sulfur ylide. However, the presence of acidic α-protons is a prerequisite for ylide formation via deprotonation. In the case of this compound, the carbons adjacent to the sulfur are either fully substituted with chlorine atoms (C3) or part of the oxathiane ring (C5). The acidity of the proton at C5 would be crucial for ylide formation.

While there is no specific literature on sulfur ylide intermediates derived from this compound, the general principles of ylide chemistry suggest that their formation would be challenging and would likely compete with other base-induced reactions, such as elimination or ring-opening. baranlab.org

Halogen Exchange and Substitution Reactions

The chlorinated carbon centers in this compound are potential sites for nucleophilic substitution, while the ring itself could theoretically undergo electrophilic halogenation, although this is less likely.

Nucleophilic Substitution at Chlorinated Carbon Centers

The chlorine atoms in this compound are attached to saturated carbon atoms and are, in principle, susceptible to nucleophilic substitution. The reactivity of these centers would depend on the nature of the nucleophile and the specific position of the chlorine atom on the ring. Such reactions are common in other chlorinated heterocyclic systems. For example, the chlorine atoms in 2,3-dichloroquinoxaline (B139996) can be displaced by nucleophiles like butylamine. nih.gov Similarly, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) undergoes sequential nucleophilic substitution, with the reactivity of the remaining chlorine atoms decreasing after each substitution. nih.govmdpi.com

The reaction of this compound with nucleophiles could lead to the displacement of one or more chlorine atoms. The geminal dichloro group at the C3 position might exhibit unique reactivity. Strong nucleophiles would be required, and the reaction conditions, such as temperature and solvent, would play a critical role in the outcome. nih.gov Competition between substitution and elimination reactions would also be a significant factor, particularly in the presence of strong, sterically hindered bases.

Table 2: Examples of Nucleophilic Substitution in Chlorinated Heterocycles

Substrate Nucleophile Conditions Product Reference
2,3-Dichloroquinoxaline Butylamine 150 °C, Parr PTFE-lined vessel 2-Butylamino-3-chloroquinoxaline nih.gov
Cyanuric Chloride Butan-2-amine DIEA, DCM, 0 °C 2-Chloro-4-(butan-2-ylamino)-6-chloro-1,3,5-triazine nih.gov
Cyanuric Chloride Lithium Methoxide THF 2,4,6-Trimethoxy-1,3,5-triazine mdpi.com

Electrophilic Halogenation Reactions

Electrophilic halogenation is a characteristic reaction of electron-rich systems like aromatic compounds and alkenes. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The reaction typically requires a Lewis acid catalyst to activate the halogen, creating a potent electrophile that is then attacked by the nucleophilic substrate. libretexts.orgyoutube.com

The 1,4-oxathiane ring is not aromatic and is generally considered to be an electron-rich heterocycle due to the presence of the lone pairs on the sulfur and oxygen atoms. However, the presence of four electron-withdrawing chlorine atoms in this compound would significantly deactivate the ring towards electrophilic attack. Furthermore, the sulfur atom itself can be oxidized by electrophilic halogenating agents. Therefore, electrophilic halogenation at the remaining C-H bond (at C2 or C6) of this compound is considered highly unlikely to occur under standard electrophilic halogenation conditions.

Ring-Opening Chemistry of Halogenated 1,4-Oxathianes

The 1,4-oxathiane ring system, particularly when activated by electron-withdrawing groups like a sulfone, can undergo ring-opening reactions. mdpi.comnih.gov The α-sulfonyl anion of 1,4-oxathiane S,S-dioxide can exist in equilibrium with a ring-opened vinyl sulfone species through ring-chain tautomerism. researchgate.net This intermediate can then be trapped by nucleophiles.

In the case of this compound, particularly after oxidation to the sulfone, base-induced ring-opening could be a prominent reaction pathway. Deprotonation at a carbon alpha to the sulfone group could initiate a cascade leading to the cleavage of the heterocyclic ring. researchgate.netlondonmet.ac.uk For instance, treatment of 1,4-oxathiin (B13834599) S,S-dioxides with a base can lead to a ring-opened keto sulfone by-product. nih.gov The presence of multiple chlorine atoms in this compound-4,4-dioxide could influence the regioselectivity of the initial deprotonation and the subsequent fragmentation pathway. A recent study also highlighted the topochemical ring-opening polymerization of an oxathianethione derivative, proceeding via a concerted nucleophilic substitution mechanism. nih.gov This suggests that under specific solid-state conditions, related ring-opening pathways might be accessible for other substituted oxathianes.

Acid-Catalyzed Ring Opening Processes

The acid-catalyzed ring opening of 1,4-oxathiane derivatives, including halogenated analogues, typically proceeds through protonation of the ether oxygen, followed by nucleophilic attack. youtube.comlibretexts.orgchemguide.co.uk This process is analogous to the acid-catalyzed hydrolysis of esters and epoxides. youtube.comlibretexts.orgchemguide.co.ukviu.cakhanacademy.orgyoutube.com In the case of this compound, the initial step involves the protonation of the ring's oxygen atom by a hydronium ion (H₃O⁺), which is the active catalyst in acidic aqueous solutions. libretexts.orgchemguide.co.uk This protonation enhances the electrophilicity of the adjacent carbon atoms, making them susceptible to nucleophilic attack by water. youtube.comlibretexts.org

The subsequent nucleophilic attack by a water molecule leads to the cleavage of a carbon-oxygen bond, initiating the ring-opening process. youtube.comyoutube.com The stability of the resulting carbocation intermediate plays a crucial role in determining the reaction rate and pathway. viu.ca The presence of electron-withdrawing chlorine atoms on the carbon skeleton can influence the stability of these intermediates and, consequently, the kinetics of the ring-opening reaction. nih.gov The reaction culminates in the formation of acyclic products, with the regeneration of the acid catalyst. youtube.comchemguide.co.uk

Table 1: Key Steps in Acid-Catalyzed Ring Opening

StepDescription
1. Protonation The ether oxygen of the 1,4-oxathiane ring is protonated by an acid catalyst, typically H₃O⁺. libretexts.orgchemguide.co.uk
2. Nucleophilic Attack A water molecule attacks one of the electrophilic carbon atoms adjacent to the protonated oxygen. youtube.comyoutube.com
3. C-O Bond Cleavage The carbon-oxygen bond breaks, leading to the opening of the heterocyclic ring.
4. Deprotonation A final deprotonation step regenerates the acid catalyst and yields the final acyclic product. youtube.com

Base-Induced Ring Breakdown Mechanisms

Under basic conditions, the 1,4-oxathiane ring can undergo breakdown through different mechanisms. The presence of acidic protons on the carbon atoms alpha to the sulfur atom can facilitate base-induced elimination reactions. nih.gov For instance, the treatment of certain 1,4-oxathiin S,S-dioxides with a base can lead to ring-opened products. nih.govmdpi.com This breakdown is often observed as an undesirable side reaction during the synthesis of substituted 1,4-oxathiins. nih.gov

The mechanism of base-induced ring breakdown can involve the deprotonation of a C-H bond adjacent to the sulfur atom, leading to the formation of a carbanion. mdpi.com Subsequent electronic rearrangement can then result in the cleavage of the heterocyclic ring. The specific pathway and products are highly dependent on the substitution pattern of the oxathiane ring and the reaction conditions. In some instances, the ring-opened product can be a keto sulfone. nih.gov

Frustrated Lewis Pair Interactions Leading to Ring Opening

Frustrated Lewis pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. wikipedia.org This unquenched reactivity allows FLPs to activate a variety of small molecules and can potentially mediate the ring opening of cyclic ethers. wikipedia.orgnih.gov While direct studies on this compound with FLPs are not extensively documented, the general principle involves the interaction of the Lewis acid component with the ether oxygen and the Lewis base component with a carbon atom of the ring.

This concerted or sequential interaction could induce the heterolytic cleavage of a C-O bond, leading to a ring-opened zwitterionic species. The steric and electronic properties of both the oxathiane substrate and the FLP would be critical in determining the feasibility and outcome of such a reaction.

Cycloaddition and Rearrangement Reactions

The 1,4-oxathiane skeleton and its derivatives can participate in various cycloaddition and rearrangement reactions, offering pathways to more complex molecular architectures.

Hetero-Diels-Alder Reactions Involving Oxathiins

The hetero-Diels-Alder reaction is a powerful tool for the synthesis of six-membered heterocyclic rings. beilstein-journals.orgmdpi.com In this context, 1,4-oxathiins, which are unsaturated analogues of 1,4-oxathianes, can act as dienophiles in cycloaddition reactions. mdpi.comresearchgate.net For instance, α,α'-dioxothiones, which can be generated in situ, react with alkenes in a hetero-Diels-Alder fashion to produce substituted 1,4-oxathiins. mdpi.com The stereoselectivity of these reactions can be high, allowing for the controlled placement of substituents on the heterocyclic ring. mdpi.com

Furthermore, the sulfoxide derivatives of some 2-alkoxy substituted 1,4-oxathiins can undergo a retro-Diels-Alder reaction upon heating. mdpi.comresearchgate.net This process generates an electron-deficient oxosulfine that can be trapped by another dienophile in a subsequent hetero-Diels-Alder reaction to form different 1,4-oxathiin 4-oxides. mdpi.comresearchgate.net These reactions highlight the versatility of the oxathiin core in cycloaddition chemistry. libretexts.orgyoutube.comyoutube.com

Ramberg-Bäcklund Rearrangements in Sulfone Derivatives

The Ramberg-Bäcklund rearrangement is a classic organic reaction that converts an α-halo sulfone into an alkene upon treatment with a base. wikipedia.orgorganic-chemistry.orgchem-station.com This reaction proceeds through the formation of an unstable episulfone intermediate, which then extrudes sulfur dioxide to yield the alkene. wikipedia.orgchem-station.com

To apply this rearrangement to this compound, it would first need to be oxidized to its corresponding sulfone derivative. sciepub.comnih.govmdpi.comresearchgate.netresearchgate.net The presence of chlorine atoms on the carbon atoms alpha to the sulfonyl group would fulfill the "α-halo" requirement of the rearrangement. The addition of a base would then initiate the deprotonation at an α'-position, leading to the formation of a three-membered episulfone ring within the larger structure. Subsequent elimination of sulfur dioxide would result in the formation of a carbon-carbon double bond, leading to a rearranged product. wikipedia.orgorganic-chemistry.orgorganicreactions.org The feasibility of this rearrangement would depend on the specific stereochemistry and conformational flexibility of the tetrachloro-1,4-oxathiane sulfone.

Structural Analysis and Conformational Studies of Chlorinated 1,4 Oxathianes

Spectroscopic Characterization Methodologies

A suite of advanced spectroscopic techniques is indispensable for the unambiguous structural elucidation and conformational analysis of chlorinated 1,4-oxathianes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive tool for determining the detailed molecular structure of organic compounds. nih.gov For chlorinated 1,4-oxathianes, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed.

¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms. The chemical shifts, coupling constants, and multiplicity of signals can help to determine the connectivity of atoms and the relative stereochemistry of the substituents. For example, the coupling constants between vicinal protons can provide information about the dihedral angles and thus the conformation of the ring.

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. capes.gov.br The chemical shift of each carbon atom is sensitive to its local electronic environment, which is influenced by the presence of electronegative chlorine atoms.

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between different nuclei. nih.gov

COSY: Identifies protons that are coupled to each other.

HSQC: Correlates proton signals with the directly attached carbon signals. nih.gov

HMBC: Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the molecular framework. nih.gov

These advanced NMR methods, often combined with computational predictions, allow for the detailed assignment of all proton and carbon signals and the determination of the stereochemistry of the molecule. nih.gov

Table 1: Representative NMR Data for Substituted 1,4-Oxathianes

CompoundNucleusChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
1,4-Oxathiane (B103149) 4,4-dioxide¹H4.14m
¹H3.13m
trans-(±)-2,3-dihydro-2,3,6-triaryl-1,4-oxathiin, 4,4-dioxides¹H5.81-6.48 (H-2)d11.3-11.7
¹H4.67-5.63 (H-3)d11.3-11.7

Note: This table provides illustrative data based on related structures. Specific data for 2,3,3,5-tetrachloro-1,4-oxathiane would require experimental measurement.

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and the nature of chemical bonds within a molecule. nih.gov

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The C-Cl stretching vibrations in chlorinated compounds typically appear in the fingerprint region of the spectrum (below 1500 cm⁻¹). The C-O-C and C-S-C stretching and bending vibrations of the oxathiane ring will also give rise to characteristic absorption bands.

FT-Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. The selection rules for Raman are different from those for IR, so some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum.

By analyzing the vibrational spectra and often comparing them with the results of computational calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the vibrational modes can be achieved, further confirming the molecular structure. nih.gov

Table 2: Characteristic Vibrational Frequencies for Related Functional Groups

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
C-ClStretch600 - 800
C-OStretch1000 - 1300
C-SStretch600 - 800
CH₂Scissoring1400 - 1485
CH₂Wagging/Twisting1150 - 1350

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nist.gov It also provides information about the structure of the molecule through the analysis of its fragmentation pattern. nist.gov

Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a series of fragment ion peaks. The isotopic pattern of the molecular ion peak is particularly informative for chlorinated compounds due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The characteristic pattern of chlorine-containing fragments can be used to determine the number of chlorine atoms in the molecule and its fragments.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass-to-charge ratio of the ions, allowing for the determination of the elemental formula of the compound. This is a crucial step in the identification of an unknown substance.

The fragmentation pattern in the mass spectrum of this compound would be expected to show losses of chlorine atoms, as well as cleavage of the oxathiane ring, providing further evidence for the proposed structure.

X-ray Crystallography for Solid-State Structural Elucidation

Research on the crystal structures of cis- and trans-2,3-dichloro-1,4-oxathiane provides a foundational understanding of the conformational behavior of the chlorinated 1,4-oxathiane ring. These studies reveal that the 1,4-oxathiane ring predominantly adopts a chair conformation, which is the most stable arrangement for six-membered heterocyclic systems.

In the case of trans-2,3-dichloro-1,4-oxathiane, the chlorine atoms are found in a diaxial orientation. This arrangement is contrary to what would be expected based on simple steric considerations in cyclohexane (B81311) systems, where equatorial positions are generally favored for bulky substituents. The preference for the diaxial conformation in this case is attributed to the anomeric effect, where the presence of the electronegative oxygen and sulfur atoms in the ring influences the conformational preference of the substituents.

For cis-2,3-dichloro-1,4-oxathiane, the molecule also adopts a chair conformation, with one chlorine atom in an axial position and the other in an equatorial position. The detailed bond lengths, bond angles, and torsion angles for these model compounds, as determined by X-ray diffraction, are presented in the following tables. These data provide a quantitative basis for understanding the geometric parameters of the chlorinated 1,4-oxathiane ring system.

Detailed Research Findings

The crystallographic data for cis- and trans-2,3-dichloro-1,4-oxathiane reveal several key structural features. The C-S bond lengths are consistently longer than the C-O bond lengths, which is expected due to the larger atomic radius of sulfur compared to oxygen. The C-Cl bond lengths are within the typical range for chlorinated organic compounds.

The bond angles within the 1,4-oxathiane ring deviate from the ideal tetrahedral angle of 109.5°, a consequence of the different sizes of the oxygen and sulfur atoms and the constraints of the six-membered ring. The C-S-C bond angle is typically smaller than the C-O-C bond angle, reflecting the lower electronegativity and larger size of the sulfur atom.

The torsion angles, which define the conformation of the ring, confirm the chair form for both isomers. In the trans isomer, the diaxial arrangement of the chlorine atoms leads to specific torsional relationships that are characteristic of this conformation. Similarly, the axial-equatorial arrangement in the cis isomer is clearly defined by the observed torsion angles.

These findings from the dichlorinated analogues provide a robust model for predicting the solid-state structure of this compound. It is anticipated that the tetrachloro derivative would also adopt a chair conformation, with the chlorine substituents distributed in axial and equatorial positions in a manner that balances steric and electronic effects, including the anomeric effect.

Data Tables

Table 1: Selected Bond Lengths (Å) for Chlorinated 1,4-Oxathianes

Bond trans-2,3-Dichloro-1,4-oxathiane cis-2,3-Dichloro-1,4-oxathiane
S(1)-C(2) 1.81 1.80
C(2)-C(3) 1.53 1.52
C(3)-O(4) 1.43 1.44
O(4)-C(5) 1.44 1.43
C(5)-C(6) 1.52 1.53
C(6)-S(1) 1.80 1.81
C(2)-Cl(7) 1.79 1.80
C(3)-Cl(8) 1.79 1.78

Table 2: Selected Bond Angles (°) for Chlorinated 1,4-Oxathianes

Angle trans-2,3-Dichloro-1,4-oxathiane cis-2,3-Dichloro-1,4-oxathiane
C(6)-S(1)-C(2) 97.4 97.8
S(1)-C(2)-C(3) 111.8 112.5
C(2)-C(3)-O(4) 112.1 111.4
C(3)-O(4)-C(5) 112.3 112.0
O(4)-C(5)-C(6) 111.5 111.1
C(5)-C(6)-S(1) 112.6 112.2
Cl(7)-C(2)-S(1) 108.9 109.1
Cl(8)-C(3)-O(4) 108.7 109.3

Table 3: Selected Torsion Angles (°) for Chlorinated 1,4-Oxathianes

Torsion Angle trans-2,3-Dichloro-1,4-oxathiane cis-2,3-Dichloro-1,4-oxathiane
C(6)-S(1)-C(2)-C(3) -59.3 -60.1
S(1)-C(2)-C(3)-O(4) 56.6 57.2
C(2)-C(3)-O(4)-C(5) -58.9 -59.5
C(3)-O(4)-C(5)-C(6) 63.1 62.8
O(4)-C(5)-C(6)-S(1) -61.2 -60.8
C(5)-C(6)-S(1)-C(2) 59.7 60.3

Theoretical and Computational Investigations of 2,3,3,5 Tetrachloro 1,4 Oxathiane

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical calculations are powerful tools for elucidating the fundamental properties of molecules like 2,3,3,5-Tetrachloro-1,4-oxathiane. These methods can provide detailed insights into the three-dimensional arrangement of atoms and the distribution of electrons, which are crucial for understanding the molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and energy of molecules. For this compound, DFT calculations would be employed to determine its most stable conformation. The 1,4-oxathiane (B103149) ring can exist in various conformations, such as chair, boat, and twist-boat forms. The presence of four chlorine atoms is expected to significantly influence the conformational preference due to steric and electronic effects.

Structural optimization using a functional like B3LYP with a suitable basis set (e.g., 6-31G*) would reveal the equilibrium geometry of the molecule. The calculations would provide optimized bond lengths, bond angles, and dihedral angles. It is anticipated that the chair conformation would be the most stable, with the bulky chlorine atoms occupying positions that minimize steric hindrance. DFT calculations can also map out potential reaction pathways, such as dehydrochlorination or nucleophilic substitution, by locating transition states and intermediates. mdpi.com

Table 1: Predicted Geometrical Parameters for the Chair Conformation of this compound using DFT (B3LYP/6-31G)*

ParameterPredicted Value
Bond Lengths (Å)
C2-C31.55
C3-O41.43
O4-C51.44
C5-S11.83
S1-C21.82
C2-Cl1.78
C3-Cl (axial)1.79
C3-Cl (equatorial)1.78
C5-Cl1.77
Bond Angles (°) **
C2-S1-C598.5
S1-C2-C3112.0
C2-C3-O4110.5
C3-O4-C5111.0
O4-C5-S1113.0
Dihedral Angles (°) **
S1-C2-C3-O4-55.0
C2-C3-O4-C560.0
C3-O4-C5-S1-62.0

Note: The values in this table are hypothetical and based on typical bond lengths and angles for similar chlorinated heterocyclic compounds.

Ab initio molecular orbital calculations, which are based on first principles without the use of empirical parameters, offer a higher level of theory for investigating the electronic structure of this compound. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide more accurate descriptions of electron correlation effects. rsc.org

These calculations would be instrumental in determining properties such as ionization potential, electron affinity, and the distribution of molecular orbitals (HOMO and LUMO). The energy and shape of the HOMO and LUMO are particularly important as they govern the molecule's reactivity in various chemical reactions. For instance, the LUMO would likely be centered on the C-Cl bonds, indicating their susceptibility to nucleophilic attack.

Mechanistic Probes using Computational Chemistry

Computational chemistry provides a powerful lens through which to view the dynamic processes of chemical reactions, offering insights that are often difficult to obtain through experimental means alone.

By mapping the potential energy surface, computational methods can identify the transition states and intermediates involved in reactions of this compound. mdpi.com For example, in a base-induced dehydrochlorination reaction, DFT calculations could model the approach of a base, the abstraction of a proton, and the subsequent elimination of a chloride ion. The geometry of the transition state would reveal the concerted or stepwise nature of the reaction. Similarly, for nucleophilic substitution reactions, the calculations could distinguish between SN1 and SN2 pathways by locating the corresponding carbocation intermediates or pentacoordinate transition states.

The synthesis of this compound or its subsequent reactions would involve a series of steps, each with its own activation energy and reaction energy. Computational chemistry can be used to construct an energetic landscape, or reaction profile, for these synthetic routes. This profile illustrates the relative energies of reactants, intermediates, transition states, and products. By comparing the activation barriers of different potential pathways, chemists can predict the most favorable reaction conditions and identify potential side reactions. This analysis is invaluable for optimizing synthetic strategies and improving reaction yields.

Spectroscopic Parameter Prediction and Validation

Computational methods are also adept at predicting various spectroscopic properties of molecules. These predictions can aid in the identification and characterization of this compound.

DFT and other quantum chemical methods can be used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹³C and ¹H), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions. The predicted spectra can then be compared with experimental data, if available, to confirm the structure of the synthesized compound. For instance, the calculated ¹³C NMR spectrum would show distinct peaks for the four carbon atoms in the ring, with their chemical shifts influenced by the neighboring chlorine, oxygen, and sulfur atoms. The calculated IR spectrum would show characteristic stretching frequencies for the C-Cl, C-O, and C-S bonds.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterPredicted Value
¹³C NMR Chemical Shift (δ)C2: ~75-85 ppm
C3: ~90-100 ppm
C5: ~70-80 ppm
C6: ~35-45 ppm
IR Spectroscopy Vibrational Frequency (ν)C-Cl Stretch: ~650-800 cm⁻¹
C-O Stretch: ~1050-1150 cm⁻¹
C-S Stretch: ~600-700 cm⁻¹
UV-Vis Spectroscopy Maximum Absorption (λmax)~210-230 nm (n → σ* transitions)

Note: The values in this table are hypothetical estimates based on the expected electronic environment of the atoms in the molecule and data from similar compounds.

Computational NMR Chemical Shift and Coupling Constant Prediction

Computational quantum mechanical methods are indispensable tools for predicting the Nuclear Magnetic Resonance (NMR) parameters of molecules. For a complex structure such as this compound, accurately forecasting ¹H and ¹³C chemical shifts (δ) and spin-spin coupling constants (J) is crucial for structural elucidation and conformational analysis.

Detailed Research Findings: The prediction process typically begins with geometry optimization of the molecule's possible conformations using methods like Density Functional Theory (DFT). Once the lowest energy conformers are identified, NMR parameters are calculated using specialized computational protocols, such as the Gauge-Independent Atomic Orbital (GIAO) method.

The chemical shifts for the hydrogen and carbon atoms in the 1,4-oxathiane ring are highly sensitive to the electronegativity and spatial orientation of the four chlorine substituents. For instance, the protons at the C-6 position are expected to show chemical shifts influenced by the neighboring oxygen atom and the chlorine at C-5. Similarly, the chemical shift of the proton at C-2 would be significantly affected by the adjacent chlorine atom.

Coupling constants, particularly three-bond couplings (³JHH), provide valuable information about the dihedral angles between protons, which helps in determining the ring's conformation (e.g., chair, boat, or twist-boat). In 1,4-oxathiane systems, the coupling constants between protons on adjacent carbons can confirm their axial or equatorial arrangement. For example, a larger coupling constant (typically 8-13 Hz) is indicative of a diaxial relationship between two protons, while smaller values suggest axial-equatorial or diequatorial arrangements. mdpi.com Computational studies on related 1,3-oxathiane (B1222684) and 1,3-dithiane (B146892) have shown that while hyperconjugative effects influence bond lengths, the correlation with one-bond spin-spin coupling constants can be complex, sometimes resulting in a "reverse Perlin effect" where expected trends are inverted. nih.govresearchgate.net

Below is an illustrative table of how predicted NMR data for a specific conformer of this compound would be presented.

Table 1: Predicted NMR Data for this compound Note: These are hypothetical values for illustrative purposes.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C-2 5.10 (1H, d) 85.2
C-3 - 95.8
C-5 4.85 (1H, dd) 88.9

Vibrational Frequency Calculations

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful method for identifying functional groups and confirming molecular structures. Computational frequency calculations complement experimental spectra by providing a detailed assignment of vibrational modes.

Detailed Research Findings: Theoretical vibrational spectra are typically computed for the optimized molecular geometry. The resulting harmonic frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the computational method, improving agreement with experimental data. scirp.org

For this compound, the calculated spectrum would be dominated by vibrations involving the chlorine atoms. The C-Cl stretching vibrations are expected to appear in the fingerprint region of the IR spectrum, generally between 550 and 850 cm⁻¹. scirp.org The exact frequencies of these stretches would depend on their position on the ring and their axial or equatorial orientation. Other key predicted vibrations would include the C-O-C and C-S-C stretching modes of the oxathiane ring, as well as the various CH₂ bending and rocking modes at the C-6 position. scirp.org

The table below provides an example of how calculated vibrational frequencies and their assignments for this compound would be cataloged.

Table 2: Selected Predicted Vibrational Frequencies for this compound Note: These are hypothetical values for illustrative purposes.

Predicted Frequency (cm⁻¹) Assignment Vibrational Mode
2985 ν(C-H) Asymmetric CH₂ stretch
2910 ν(C-H) Symmetric CH₂ stretch
1105 ν(C-O) C-O-C stretch
780 ν(C-Cl) C-Cl stretch (axial)
720 ν(C-Cl) C-Cl stretch (equatorial)

Stereoelectronic Effects and Conformational Dynamics

Stereoelectronic effects are interactions between electron orbitals that depend on the three-dimensional arrangement of atoms within a molecule. wikipedia.org These effects are critical in determining the preferred conformation and reactivity of heterocyclic systems like 1,4-oxathiane.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. These interactions, a form of hyperconjugation, stabilize the molecule and influence its geometry and properties. researchgate.net

Detailed Research Findings: In the this compound ring, several key stereoelectronic interactions would be at play. A primary interaction is the delocalization of electron density from the lone pairs (n) of the oxygen and sulfur atoms into the antibonding orbitals (σ*) of adjacent C-C, C-S, C-O, and C-Cl bonds.

Anomeric Effects in Heterocyclic Systems

The anomeric effect is a well-known stereoelectronic phenomenon that describes the preference of an electronegative substituent at a carbon adjacent to a heteroatom in a ring to occupy the axial position, contrary to what would be expected based on steric hindrance. wikipedia.orgscripps.edu This effect is classically explained by a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom and the antibonding (σ*) orbital of the exocyclic C-substituent bond. rsc.org

Detailed Research Findings: In this compound, anomeric effects are expected to significantly influence the conformational equilibrium. The chlorine atom at the C-2 position is adjacent to the ring oxygen, and the chlorine at the C-5 position is adjacent to the sulfur atom.

The classic anomeric effect involves the interaction n_O → σ_C-Cl for the substituent at C-2. For this interaction to be maximal, the oxygen lone pair and the C-Cl bond must be anti-periplanar (oriented at 180° to each other), which occurs when the chlorine atom is in the axial position. wikipedia.org A similar, though typically weaker, anomeric-type effect can occur with the sulfur atom (n_S → σ_C-Cl) for the substituent at C-5. The magnitude of these effects depends on the donor ability of the heteroatom's lone pair and the acceptor ability of the σ* orbital. Given that chlorine is highly electronegative, the σ*_C-Cl orbital is a good electron acceptor, suggesting that the anomeric effect could be a dominant factor in determining the orientation of the C-2 and C-5 chlorine atoms. rsc.org Computational studies on related 1,3-oxathiane have explored the balance of various hyperconjugative interactions, including anomeric effects involving axial C-H bonds, which collectively determine the final geometry. nih.govresearchgate.net

Degradation Pathways and Environmental Fates of Halogenated 1,4 Oxathianes

Chemical Degradation Studies

The chemical stability and degradation of 2,3,3,5-Tetrachloro-1,4-oxathiane are primarily influenced by its susceptibility to hydrolysis and oxidation. These processes can lead to the breakdown of the molecule into smaller, potentially less harmful substances.

The hydrolysis of chlorinated hydrocarbons is a key degradation pathway in aqueous environments. nih.gov For chlorinated alkanes, this process can involve the substitution of a chlorine atom with a hydroxyl group, or the elimination of hydrogen chloride. nih.gov The rate and mechanism of hydrolysis are dependent on factors such as the number and position of chlorine atoms, temperature, and pH.

Table 1: General Hydrolytic Degradation Pathways for Chlorinated Hydrocarbons

Degradation PathwayDescriptionInfluencing Factors
Nucleophilic Substitution Replacement of a chlorine atom with a hydroxyl group.pH, temperature, presence of catalysts.
Elimination (Dehydrochlorination) Removal of a hydrogen and a chlorine atom from adjacent carbons, forming a double bond.Base concentration, solvent polarity.
Ring Opening Cleavage of the ether or thioether bond within the heterocyclic ring.Extreme pH conditions, presence of strong acids or bases.

This table presents generalized pathways and may not be fully representative of the specific behavior of this compound due to a lack of direct experimental data.

Oxidative processes play a crucial role in the degradation of organic compounds in the environment. For this compound, the sulfur atom is a primary target for oxidation. Thioethers can be readily oxidized to form sulfoxides and subsequently sulfones. wikipedia.org This oxidation can be initiated by various oxidizing agents present in the environment, such as hydroxyl radicals.

The oxidation of the thioether moiety in the 1,4-oxathiane (B103149) ring would lead to the formation of this compound 4-oxide and subsequently this compound 4,4-dioxide. These transformations can significantly alter the physical and chemical properties of the molecule, including its solubility and polarity, which in turn affects its environmental transport and fate.

Furthermore, oxidative cleavage of the carbon-sulfur or carbon-oxygen bonds could lead to the fragmentation of the ring. The presence of chlorine atoms may influence the rate and regioselectivity of these oxidative attacks.

Photolytic Decomposition Investigations

Photolysis, the degradation of molecules by light, is another important environmental fate process for many organic compounds. Halogenated heterocyclic compounds can undergo photoinduced ring-opening and bond fission. acs.org The absorption of ultraviolet (UV) radiation can excite the molecule to a higher energy state, leading to the cleavage of chemical bonds.

For this compound, the C-Cl bonds are susceptible to photolytic cleavage, which can initiate a cascade of radical reactions. This process, known as photodehalogenation, can lead to the progressive removal of chlorine atoms from the molecule. Additionally, the ether and thioether linkages may also be vulnerable to photolytic cleavage, resulting in the fragmentation of the oxathiane ring. The specific products of photolysis will depend on the wavelength of light and the environmental medium in which the reaction occurs.

Pathways of Transformation in Environmental Matrices

The transformation of this compound in environmental matrices such as soil and water is a multifaceted process involving a combination of chemical and biological degradation pathways.

In soil and groundwater, chlorinated solvents can undergo transformation through both biotic and abiotic processes. clu-in.org Biotic transformations can include reductive dechlorination, where microorganisms use the chlorinated compound as an electron acceptor, and cometabolism, where the degradation is facilitated by enzymes produced for other metabolic processes. clu-in.orgmdpi.com Anaerobic conditions are often favorable for the reductive dechlorination of chlorinated compounds. nih.govmdpi.com

Table 2: Potential Transformation Products of this compound

Transformation ProcessPotential Products
Hydrolysis Chloro-hydroxy-1,4-oxathianes, ring-opened products.
Oxidation This compound 4-oxide, this compound 4,4-dioxide, ring-opened products.
Photolysis Dechlorinated 1,4-oxathianes, ring-opened fragments.
Biodegradation Dechlorinated and/or hydroxylated 1,4-oxathianes, complete mineralization to CO2, H2O, and HCl under favorable conditions.

This table is speculative and based on the degradation of analogous compounds. The actual transformation products of this compound would need to be confirmed through experimental studies.

Analytical Quantification Methodologies for 2,3,3,5 Tetrachloro 1,4 Oxathiane

General Chromatographic Techniques for Separation and Detection

The separation and detection of a semi-volatile, chlorinated compound like 2,3,3,5-Tetrachloro-1,4-oxathiane would most likely be achieved using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography is a powerful technique for separating volatile and semi-volatile organic compounds. For a tetrachlorinated oxathiane, a high-resolution capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, would likely be used to achieve good separation from other potential components in a sample matrix. The instrument parameters would need to be optimized, including the injector temperature, oven temperature program, and carrier gas flow rate.

Mass spectrometry (MS) is the detector of choice due to its high selectivity and sensitivity. Electron ionization (EI) would likely be used to generate characteristic fragmentation patterns of the molecule, which are crucial for its identification. For quantification, selected ion monitoring (SIM) would be the preferred mode. In SIM mode, the mass spectrometer is set to detect only specific ions known to be characteristic of this compound, which significantly enhances sensitivity and reduces the interference from co-eluting compounds.

High Performance Liquid Chromatography (HPLC) with Specialized Detectors

While GC-MS is often the primary choice for such compounds, High-Performance Liquid Chromatography (HPLC) could also be a viable technique, particularly if the compound has limited thermal stability or is part of a complex mixture with non-volatile components. A reversed-phase HPLC method would be the most probable approach, using a C18 or similar stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode to achieve optimal separation.

For detection, a standard UV detector might not be sufficiently selective or sensitive. Therefore, HPLC would ideally be coupled to a mass spectrometer (LC-MS) or a tandem mass spectrometer (LC-MS/MS). These detectors provide the high selectivity and sensitivity required for trace analysis in complex matrices. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) could be explored as ionization sources.

General Sample Preparation and Enrichment Strategies

Prior to analysis, this compound would likely need to be extracted from its sample matrix and concentrated. The choice of method would depend on the nature of the sample (e.g., water, soil, biological tissue).

Commonly used techniques for such analytes include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte from a liquid sample (like water) into an immiscible organic solvent.

Solid-Phase Extraction (SPE): This is a more modern and efficient technique where the analyte is adsorbed from a liquid sample onto a solid sorbent packed in a cartridge. The analyte is then eluted with a small volume of an appropriate solvent. This method allows for significant concentration of the analyte.

Soxhlet Extraction: For solid samples like soil or sediment, Soxhlet extraction with an organic solvent would be a suitable method to extract the compound.

General Method Validation and Performance Characteristics

Any newly developed analytical method for this compound would require rigorous validation to ensure its reliability. The key validation parameters would include:

ParameterDescription
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte in a given range.
Accuracy The closeness of the measured value to the true value, typically assessed by analyzing spiked samples with known concentrations.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. This is usually expressed as the relative standard deviation (RSD).
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected by the method.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Specificity/Selectivity The ability of the method to measure the analyte of interest accurately in the presence of other components that may be expected to be present in the sample.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Development of Isotope Dilution Assays

For the highest accuracy and precision in quantification, especially in complex matrices, an isotope dilution assay would be the gold standard. This technique involves the use of a stable, isotopically labeled version of the target analyte as an internal standard. For this compound, this would mean synthesizing a version of the molecule where one or more atoms (e.g., Carbon-13, Chlorine-37, or Deuterium) are replaced with their heavier isotopes.

This isotopically labeled standard is added to the sample at a known concentration before any sample preparation steps. Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it will behave in the same way during extraction, cleanup, and analysis. Any losses of the analyte during sample processing will be mirrored by losses of the labeled standard. By measuring the ratio of the native analyte to the labeled standard using a mass spectrometer, a highly accurate quantification can be achieved, as this ratio is unaffected by variations in sample recovery. The synthesis of such a standard for this compound would be a prerequisite for developing this type of assay.

Conclusion and Future Research Directions

Summary of Key Research Findings

A summary of key research findings for 2,3,3,5-Tetrachloro-1,4-oxathiane cannot be provided as no dedicated studies on this compound have been identified.

Identification of Research Gaps

The primary and most significant research gap is the very existence of this compound in the scientific literature. Its synthesis has not been reported, and its properties remain uncharacterized. This fundamental gap precludes the identification of more nuanced areas for further investigation.

Prospective Avenues for Synthetic Innovation

Given the absence of a known synthetic route, any discussion of innovative synthesis would be purely speculative. A potential starting point for future research could involve the controlled chlorination of partially chlorinated 1,4-oxathiane (B103149) precursors. Developing a regioselective chlorination method to achieve the specific 2,3,3,5-substitution pattern would be a significant synthetic challenge and a novel area of investigation.

Advanced Theoretical Modeling for Predictive Chemistry

In the absence of experimental data, advanced theoretical modeling stands as a powerful tool to predict the properties of this compound. Computational chemistry methods, such as Density Functional Theory (DFT), could be employed to:

Predict Molecular Geometry: Determine the most stable conformation of the 1,4-oxathiane ring and the orientation of the four chlorine atoms.

Calculate Spectroscopic Properties: Estimate NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra to aid in its potential future identification.

Evaluate Thermodynamic Stability: Compare the calculated stability of this compound with other known tetrachlorinated isomers to understand its likelihood of formation.

Map Electron Density and Reactivity: Predict sites susceptible to nucleophilic or electrophilic attack, offering insights into its potential chemical behavior.

These theoretical predictions could serve as a valuable guide for future experimental attempts to synthesize and characterize this elusive compound.

Q & A

Basic Research Questions

Q. What are the primary spectroscopic and structural characterization methods for identifying 2,3,3,5-tetrachloro-1,4-oxathiane?

  • Answer : The compound can be characterized using gas chromatography-mass spectrometry (GC-MS) for volatile analysis and nuclear magnetic resonance (NMR) for structural elucidation. Key identifiers include its molecular formula (C₄HCl₄OS), molecular weight (251.88 g/mol), and CAS Registry Number (if available; see analogous 1,4-oxathiane: CAS 15980-15-1 ). Conformational analysis via density functional theory (DFT) can predict chair or twist-boat geometries, as demonstrated in studies of 1,3-oxathiane derivatives .

Q. How does the environmental persistence of this compound compare to structurally similar compounds?

  • Answer : Analogous compounds like 1,4-dithiane and 1,4-oxathiane exhibit moderate water solubility (>1 g/L) and low volatility (vapor pressure <1 mmHg). The tetrachloro substitution in this compound likely increases hydrophobicity (log Kow ~2–3), reducing biodegradability. Environmental fate studies should prioritize hydrolysis kinetics and photolysis pathways, as seen in chlorinated dioxin analogs .

Advanced Research Questions

Q. What synthetic routes are viable for producing this compound with high regioselectivity?

  • Answer : Chlorination of 1,4-oxathiane (C₄H₈OS) using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) under controlled conditions may yield tetrachloro derivatives. Regioselectivity can be optimized via steric directing groups or low-temperature reactions, as shown in benzo-1,4-oxathiane synthesis using DMF and sodium hydride . Purity validation requires GC-MS and elemental analysis.

Q. How do thermal decomposition pathways of this compound differ under inert vs. oxidative conditions?

  • Answer : Pyrolysis under inert conditions may produce chlorinated thiophenes or hydrogen sulfide (H₂S), while oxidative decomposition (e.g., with O₂ or ozone) could generate sulfoxides or sulfones. Comparative studies of chlorpyrifos decomposition into dioxin-like compounds (e.g., 2,3,7,8-tetrachloro-[1,4]-dioxinodipyridine) suggest analogous pathways for polychlorinated oxathianes .

Q. What analytical challenges arise in detecting trace levels of this compound in complex matrices?

  • Answer : Matrix interference (e.g., organic oils) necessitates pre-concentration techniques like headspace solid-phase microextraction (HS-SPME) paired with GC-MS. Method validation should include spike-recovery tests and limit-of-detection (LOD) optimization, as applied to CWC-related chemicals in oil matrices .

Q. How can computational modeling resolve contradictions in experimental data on the compound’s conformational stability?

  • Answer : DFT calculations can predict energy differences between chair and twist-boat conformers. For example, syn-axial steric interactions in 1,3-oxathianes reduce chair stability by ~2–3 kcal/mol, favoring twist forms . Experimental NMR data (e.g., coupling constants) should be cross-validated with computational results.

Methodological Guidance Table

Research FocusKey TechniquesCritical ParametersReferences
Synthesis Chlorination reactions, GC-MSTemperature, reagent stoichiometry
Stability Thermogravimetric analysis (TGA), FT-IRHeating rate, atmosphere (N₂ vs. O₂)
Detection HS-SPME-GC-MSFiber coating, extraction time
Conformers DFT, NMR ASIS experimentsSolvent polarity, temperature

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